molecular formula C24H26N4O2S B2577765 N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251676-84-2

N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2577765
CAS RN: 1251676-84-2
M. Wt: 434.56
InChI Key: GRNDMGRMJJHTGX-UHFFFAOYSA-N
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Description

N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "MTT" and has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of MTT involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent cell death. MTT has also been shown to inhibit the activity of other enzymes involved in DNA replication and repair, such as DNA polymerase and DNA ligase.
Biochemical and Physiological Effects:
MTT has been shown to have a significant impact on cellular processes, including DNA synthesis, repair, and replication. MTT has also been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). ROS are known to cause cellular damage and have been implicated in the development of cancer.

Advantages and Limitations for Lab Experiments

MTT has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its specificity for topoisomerase II inhibition. However, MTT has some limitations, including its potential toxicity and the need for controlled conditions during synthesis.

Future Directions

There are several future directions for research on MTT, including the development of more efficient synthesis methods, the identification of other potential targets for MTT, and the development of MTT-based therapies for cancer treatment. Additionally, further research is needed to determine the potential side effects of MTT and its long-term effects on cellular processes.

Synthesis Methods

The synthesis of MTT involves the reaction of 4-(methylthio)benzylamine with 6-chloro-4-phenoxypyrimidine, followed by the addition of piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents.

Scientific Research Applications

MTT has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including chemotherapy. MTT has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair.

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-31-21-9-7-18(8-10-21)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-20-5-3-2-4-6-20/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDMGRMJJHTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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